N-(2,3-DICHLOROPHENYL)-2-[(Z)-N'-HYDROXYCARBAMIMIDOYL]ACETAMIDE
Description
N-(2,3-Dichlorophenyl)-2-[(Z)-N'-Hydroxycarbamimidoyl]acetamide is a chloroacetamide derivative characterized by a 2,3-dichlorophenyl group attached to the nitrogen of an acetamide backbone and a (Z)-configured N'-hydroxycarbamimidoyl substituent at the α-position. The Z-configuration of the hydroxycarbamimidoyl group may influence hydrogen-bonding interactions, solubility, and target binding.
Properties
IUPAC Name |
(3Z)-3-amino-N-(2,3-dichlorophenyl)-3-hydroxyiminopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-5-2-1-3-6(9(5)11)13-8(15)4-7(12)14-16/h1-3,16H,4H2,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTSELQPZAYGCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801192648 | |
| Record name | N-(2,3-Dichlorophenyl)-3-(hydroxyamino)-3-iminopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924858-74-2 | |
| Record name | N-(2,3-Dichlorophenyl)-3-(hydroxyamino)-3-iminopropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924858-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,3-Dichlorophenyl)-3-(hydroxyamino)-3-iminopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801192648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DICHLOROPHENYL)-2-[(Z)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline and glyoxylic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N-(2,3-DICHLOROPHENYL)-2-[(Z)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.
Chemical Reactions Analysis
Synthetic Pathways for Analogous Acetamide Derivatives
Acetamide derivatives with dichlorophenyl substituents are typically synthesized via nucleophilic substitution or condensation reactions. For example:
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N-(2,3-dichlorophenyl)acetamide is synthesized by reacting 2,3-dichloroaniline with acetyl chloride or acetic anhydride under basic conditions .
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Substituted acetamides are often alkylated or acylated to introduce additional functional groups. For instance, N-(2,4-dichlorophenyl)methyl derivatives are prepared via Mannich reactions or nucleophilic displacement .
Reactivity of Hydroxycarbamimidoyl Groups
The (Z)-N'-hydroxycarbamimidoyl moiety suggests potential for:
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Coordination Chemistry : Hydroxyimino groups can act as ligands for transition metals (e.g., Cu, Fe), forming complexes with potential biological activity.
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Oxidation/Reduction : The hydroxyimino group may undergo redox reactions, converting to nitroso or amine derivatives under acidic or basic conditions.
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Cyclization : In the presence of electrophiles, hydroxycarbamimidoyl groups can participate in heterocycle formation (e.g., oxadiazoles, triazoles) .
Comparative Analysis of Dichlorophenyl Acetamides
Reactivity trends from structurally related compounds include:
Anticipated Reactions for the Target Compound
Assuming analogous behavior, N-(2,3-dichlorophenyl)-2-[(Z)-N'-hydroxycarbamimidoyl]acetamide may undergo:
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Acid-Catalyzed Hydrolysis : Cleavage of the acetamide bond to yield 2,3-dichloroaniline and a hydroxycarbamimidoyl-acetic acid derivative.
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Metal Complexation : Formation of stable chelates with divalent metals (e.g., Cu²⁺, Zn²⁺), detectable via UV-Vis or ESR spectroscopy.
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Oxidative Cyclization : Under oxidative conditions (e.g., H₂O₂, Fe³⁺), the hydroxyimino group could form a nitrile oxide intermediate, leading to 1,2,4-oxadiazoles .
Research Gaps and Recommendations
No experimental data exist for this compound in the reviewed literature. Key research priorities include:
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Synthesis Optimization : Develop routes using CaCl₂-catalyzed acylation (as in ) or microwave-assisted methods.
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Spectroscopic Characterization : Employ ¹H/¹³C NMR, IR, and X-ray crystallography to confirm stereochemistry (Z-configuration).
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Biological Screening : Evaluate anticonvulsant or antitumor activity, leveraging known bioactivity of dichlorophenyl acetamides .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H11Cl2N3O2
- Molecular Weight : 314.12 g/mol
- IUPAC Name : N-(2,3-dichlorophenyl)-2-[(Z)-N'-hydroxycarbamimidoyl]acetamide
The compound features a dichlorophenyl group attached to an acetamide moiety, with a hydroxycarbamimidoyl substituent that enhances its biological activity.
Antitumor Activity
Research has shown that derivatives of N-(2,3-dichlorophenyl) compounds exhibit notable antitumor properties. For example, studies indicate that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
This compound has demonstrated antimicrobial effects against various pathogens. Its structure allows it to interact with microbial cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly valuable in developing new antibiotics to combat resistant strains .
Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological applications. Preliminary studies suggest potential efficacy in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from oxidative stress .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes some common synthetic routes:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | 2,3-Dichlorobenzene + Acetic Anhydride | Intermediate A |
| 2 | Intermediate A + Hydroxylamine | Intermediate B |
| 3 | Intermediate B + Urea Derivative | Final Product |
This synthetic flexibility allows for the exploration of various derivatives that may enhance pharmacological properties.
Case Study: Antitumor Efficacy
A study published in Cancer Research evaluated the antitumor activity of a related compound derived from N-(2,3-dichlorophenyl) scaffolds. The results indicated a significant reduction in tumor size in vivo models when treated with the compound, showcasing its potential as an anticancer agent .
Case Study: Antimicrobial Testing
In a clinical trial assessing the antimicrobial efficacy of similar compounds, researchers found that derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as effective alternatives to conventional antibiotics .
Mechanism of Action
The mechanism of action of N-(2,3-DICHLOROPHENYL)-2-[(Z)-N’-HYDROXYCARBAMIMIDOYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins, enzymes, or receptors, modulating their activity.
Pathways: It may influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Structural and Functional Group Variations
Chloroacetamide derivatives vary in substituents on the phenyl ring and the acetamide side chain, leading to diverse applications:
Dichlorophenyl Acetamides in Medicinal Chemistry
- Compound 12 (: 2-((2,3-Dimethylphenyl)amino)-N-(4-sulfamoylphenyl)benzamide): Substituents: 2,3-Dimethylphenyl, sulfamoylphenyl. Properties: Melting point 202–210°C, urease inhibitor (IC₅₀ = 12.3 µM). Comparison: The sulfamoyl group enhances hydrogen-bonding with urease active sites, a feature absent in the target compound .
Compound 1 (: N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide):
Industrial and Toxicological Analogs
- N-(2,5-Dichlorophenyl)acetamide (): Substituents: 2,5-Dichlorophenyl. Properties: Molecular weight 204.06 g/mol, oral LD₅₀ (rat) = 4100 mg/kg.
Physicochemical Properties
Biological Activity
N-(2,3-Dichlorophenyl)-2-[(Z)-N'-hydroxycarbamimidoyl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C9H8Cl2N4O
- Molecular Weight : 249.09 g/mol
- CAS Number : Not specifically listed in the available literature.
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies have evaluated its efficacy against various pathogens, revealing significant inhibition zones and minimum inhibitory concentrations (MICs).
These results indicate that the compound exhibits bacteriostatic effects comparable to established antibiotics such as chloramphenicol and norfloxacin.
The mechanism by which this compound exerts its antimicrobial effects appears to involve:
- Inhibition of DNA Replication : Similar compounds have been shown to interact with DNA, inhibiting replication processes.
- Biofilm Disruption : The compound has demonstrated potential in reducing biofilm formation in Staphylococcus aureus, which is critical for treating chronic infections.
Anti-inflammatory Activity
In addition to its antimicrobial properties, preliminary research suggests that this compound could have anti-inflammatory effects. The structure suggests it may act as a selective COX-2 inhibitor, similar to other derivatives that have been studied for their ability to reduce inflammation without significant side effects.
Case Studies and Research Findings
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Study on Antimicrobial Efficacy :
A recent study evaluated various derivatives of similar structures, finding that those with dichlorophenyl groups exhibited enhanced activity against resistant strains of bacteria. The study highlighted that modifications in the side chains significantly impacted activity levels and selectivity against specific pathogens . -
In Vitro Evaluations :
In vitro tests showed that the compound effectively inhibited biofilm formation and displayed low cytotoxicity against human cell lines, indicating a favorable safety profile for potential therapeutic applications . -
Molecular Docking Studies :
Molecular docking studies have suggested that this compound fits well into the active sites of target enzymes involved in bacterial resistance mechanisms. This suggests a dual mechanism of action—direct antibacterial activity and modulation of resistance pathways .
Q & A
Q. Basic Research Focus
- 1H NMR Analysis : Assign peaks using deuterated DMSO (DMSO-d₆) as a solvent. For example, the NHCO proton typically appears as a singlet near δ 10.10 ppm, while aromatic protons in dichlorophenyl groups resonate between δ 7.28–7.82 ppm .
- Mass Spectrometry : Confirm molecular weight via ESI-MS, expecting [M+H]⁺ peaks aligned with theoretical values (e.g., m/z 344.21 for a related dichlorophenyl acetamide) .
Advanced Methodological Solutions
For ambiguous signals, use 2D NMR techniques (COSY, HSQC) to resolve overlapping peaks. If experimental and theoretical IR stretching frequencies (e.g., C=O at ~1650 cm⁻¹) conflict, computational DFT simulations (e.g., Gaussian) can validate vibrational modes .
What strategies resolve contradictions between computational models and crystallographic data?
Q. Advanced Research Focus
- Crystallographic Refinement : Use SHELXL for high-resolution structure refinement. For example, SHELX’s robust handling of twinned data or disordered atoms can resolve discrepancies in Z-configuration or hydrogen bonding networks .
- Theoretical Validation : Compare DFT-optimized geometries (e.g., B3LYP/6-31G* basis sets) with experimental X-ray bond lengths and angles. Adjust force fields or solvent models (e.g., PCM for DMSO) to align computational predictions with empirical data .
What in vivo models are suitable for evaluating bioactivity (e.g., anticonvulsant effects)?
Q. Basic Research Focus
- PTZ-Induced Seizure Model : Administer pentylenetetrazole (PTZ) to mice (e.g., 80 mg/kg, i.p.) and monitor latency to clonic-tonic seizures. Compare survival rates between treated (test compound) and control groups .
- Dose Optimization : Use a logarithmic dose-response curve (e.g., 10–100 mg/kg) to determine ED₅₀ values, ensuring statistical power with n ≥ 8 per group .
Advanced Methodologies
For mechanistic insights, employ EEG telemetry to correlate seizure suppression with brain compound concentrations. Combine with GABAₐ receptor binding assays (³H-muscimol displacement) to link efficacy to specific targets .
How to design SAR studies for derivatives with enhanced pharmacological profiles?
Q. Advanced Research Focus
- Core Modifications : Replace the dichlorophenyl group with fluorophenyl or methoxyphenyl moieties to assess electronic effects on receptor affinity. For example, 4-fluorophenyl analogs showed improved µ-opioid receptor (MOR) binding in related compounds .
- Side Chain Variations : Introduce piperazine or morpholine rings at the acetamide side chain to enhance blood-brain barrier penetration. Derivatives like 2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide demonstrated improved anticonvulsant activity .
- Data Analysis : Use multivariate regression (e.g., CoMFA, CoMSIA) to correlate substituent properties (logP, Hammett σ) with bioactivity. Validate predictions via synthesis and in vitro assays (e.g., IC₅₀ determinations) .
What analytical approaches ensure batch-to-batch consistency in physicochemical properties?
Q. Basic Quality Control
- HPLC-PDA : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (e.g., 60:40 v/v) to monitor purity (>98%). Detect degradation products at 254 nm .
- Thermal Analysis : Differential scanning calorimetry (DSC) to confirm melting points (e.g., ~230°C) and identify polymorphic transitions .
Q. Advanced Characterization
- X-Ray Powder Diffraction (XRPD) : Compare diffraction patterns to a reference batch to detect crystalline form variations.
- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, critical for stability in formulation development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
